molecular formula C18H27ClO2S B14574647 4-Cyclododecylbenzene-1-sulfonyl chloride CAS No. 61551-50-6

4-Cyclododecylbenzene-1-sulfonyl chloride

Cat. No.: B14574647
CAS No.: 61551-50-6
M. Wt: 342.9 g/mol
InChI Key: LXWGXAGXFIFDAB-UHFFFAOYSA-N
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Description

4-Cyclododecylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It features a benzene ring substituted with a sulfonyl chloride group and a cyclododecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclododecylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-cyclododecylbenzene with chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclododecylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.

    Oxidation Reactions: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are used under controlled temperature and pressure conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

4-Cyclododecylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 4-cyclododecylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: A simpler analog with a benzene ring substituted with a sulfonyl chloride group.

    4-Bromobenzenesulfonyl Chloride: A similar compound with a bromine substituent on the benzene ring.

    Benzoxadiazole-4-sulfonyl Chloride: A compound with a benzoxadiazole ring substituted with a sulfonyl chloride group.

Uniqueness

4-Cyclododecylbenzene-1-sulfonyl chloride is unique due to the presence of the cyclododecyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

61551-50-6

Molecular Formula

C18H27ClO2S

Molecular Weight

342.9 g/mol

IUPAC Name

4-cyclododecylbenzenesulfonyl chloride

InChI

InChI=1S/C18H27ClO2S/c19-22(20,21)18-14-12-17(13-15-18)16-10-8-6-4-2-1-3-5-7-9-11-16/h12-16H,1-11H2

InChI Key

LXWGXAGXFIFDAB-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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